Dipotassium hexaiodoplatinate

Overview

Description

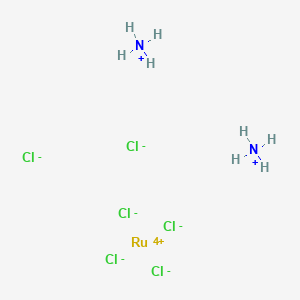

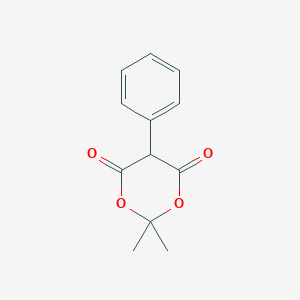

Dipotassium hexaiodoplatinate, also known as potassium hexaiodoplatinate (IV), is a compound with the molecular formula I6K2Pt . It is a crystalline solid and its IUPAC name is dipotassium;hexaiodoplatinum(2-) .

Molecular Structure Analysis

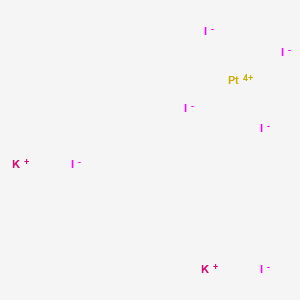

The molecular structure of dipotassium hexaiodoplatinate consists of two potassium ions (K+), six iodide ions (I-), and one platinum ion (Pt+4) . The molecular weight of the compound is 1034.71 g/mol .Scientific Research Applications

Use in Material Science

It is available in various grades, including Mil Spec (military grade), ACS, Reagent and Technical Grade, Food, Agricultural and Pharmaceutical Grade, Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) . The compound is generally available in most volumes, and high purity, submicron, and nanopowder forms may be considered .

Disease Resistance in Agriculture

In agriculture, Dipotassium hexaiodoplatinate has been used to induce resistance against phomopsis leaf blight disease in strawberry plants . The study examined the leverage of potassium bicarbonate and dipotassium phosphate on P. obscurans suppression on strawberry plants . Full inhibition of the fungal linear growth was achieved at the highest concentration (2%) of the two salts . Under field conditions, significant decreases in disease severity were observed with the use of these salts . The salts also considerably enhanced strawberry yield .

Skincare

In skincare, a combination of skincare ingredients, namely allantoin, bisabolol, D- panthenol and dipotassium glycyrrhizinate (AB5D), has been used in the modulation of inflammatory factors associated with erythema . The study aimed to investigate the potential benefits of applying this combination of skincare ingredients .

Dentin Tubule Occlusion

Dipotassium hexaiodoplatinate has been used in dentistry to occlude dentinal tubules . This application is particularly relevant for the treatment of dentin hypersensitivity . The compound forms precipitates within dentinal tubules, blocking fluid flow and reducing sensitivity . In a study comparing the efficacy of dipotassium oxalate and potassium nitrate, both agents were found to occlude dentinal tubules effectively .

Oral Rinses

Oral rinses containing dipotassium oxalate monohydrate have been used to provide long-term relief from dentinal hypersensitivity . The effectiveness of these rinses was evaluated over an 8-week period, and they were found to be beneficial when used adjunctive to brushing .

High Purity Substance Production

It is available in various grades, including military grade, ACS, Reagent and Technical Grade, Food, Agricultural and Pharmaceutical Grade, Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) . The compound is generally available in most volumes, and high purity, submicron, and nanopowder forms may be considered .

Oxalate-Based Strip Technology in Dentistry

Dipotassium hexaiodoplatinate has been used in dentistry to develop a unique oxalate-based strip technology for the treatment of dentin hypersensitivity . This novel sensitivity strip affords some of the same conveniences seen with whitening strips . The strip usage is similar irrespective of the setting (office or home), with a low total amount of an oxalate gel delivered continuously over a 10-minute period to occlude dentin tubules and reduce sensitivity .

High Purity Substance Production

It is available in various grades, including military grade, ACS, Reagent and Technical Grade, Food, Agricultural and Pharmaceutical Grade, Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) . The compound is generally available in most volumes, and high purity, submicron, and nanopowder forms may be considered .

Dentin Tubule Occlusion

Dipotassium hexaiodoplatinate has been used in dentistry to occlude dentinal tubules . This application is particularly relevant for the treatment of dentin hypersensitivity . The compound forms precipitates within dentinal tubules, blocking fluid flow and reducing sensitivity . In a study comparing the efficacy of dipotassium oxalate and potassium nitrate, both agents were found to occlude dentinal tubules effectively .

Safety And Hazards

properties

IUPAC Name |

dipotassium;platinum(4+);hexaiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6HI.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJBUDJCJPWKRQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[K+].[I-].[I-].[I-].[I-].[I-].[I-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I6K2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937580 | |

| Record name | Platinum(4+) potassium iodide (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1034.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipotassium hexaiodoplatinate | |

CAS RN |

16905-14-9 | |

| Record name | Potassium hexaiodoplatinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016905149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(4+) potassium iodide (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium hexaiodoplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)